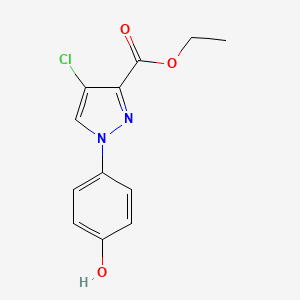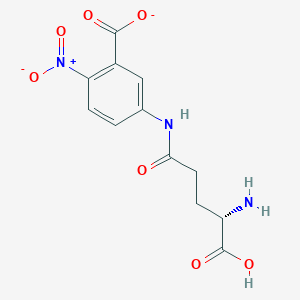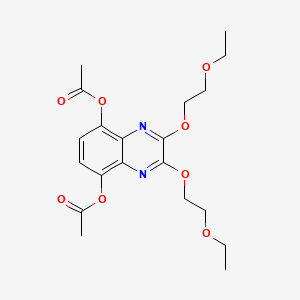
2,3-Bis(2-ethoxyethoxy)quinoxaline-5,8-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(2-ethoxyethoxy)quinoxaline-5,8-diyl diacetate is an organic compound with the molecular formula C20H26N2O8. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring. This compound is characterized by the presence of two ethoxyethoxy groups and two acetate groups attached to the quinoxaline core .
Preparation Methods
The synthesis of 2,3-Bis(2-ethoxyethoxy)quinoxaline-5,8-diyl diacetate typically involves the reaction of 2,3-dihydroxyquinoxaline with ethoxyethanol in the presence of an acid catalyst to form the ethoxyethoxy derivatives. This is followed by acetylation using acetic anhydride to introduce the acetate groups. The reaction conditions often include refluxing the mixture and using a solvent such as dichloromethane .
Chemical Reactions Analysis
2,3-Bis(2-ethoxyethoxy)quinoxaline-5,8-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline structure.
Substitution: The ethoxyethoxy and acetate groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
2,3-Bis(2-ethoxyethoxy)quinoxaline-5,8-diyl diacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2,3-Bis(2-ethoxyethoxy)quinoxaline-5,8-diyl diacetate involves its interaction with specific molecular targets. The ethoxyethoxy and acetate groups can interact with enzymes and receptors, modulating their activity. The quinoxaline core can intercalate with DNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
2,3-Bis(2-ethoxyethoxy)quinoxaline-5,8-diyl diacetate can be compared with other quinoxaline derivatives, such as:
2,3-Dihydroxyquinoxaline: Lacks the ethoxyethoxy and acetate groups, making it less lipophilic.
2,3-Diethoxyquinoxaline: Contains ethoxy groups instead of ethoxyethoxy groups, affecting its solubility and reactivity.
5,8-Diacetoxyquinoxaline: Similar in structure but lacks the ethoxyethoxy groups, influencing its biological activity. The unique combination of ethoxyethoxy and acetate groups in this compound contributes to its distinct chemical and biological properties
Properties
CAS No. |
2452-34-8 |
|---|---|
Molecular Formula |
C20H26N2O8 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
[8-acetyloxy-2,3-bis(2-ethoxyethoxy)quinoxalin-5-yl] acetate |
InChI |
InChI=1S/C20H26N2O8/c1-5-25-9-11-27-19-20(28-12-10-26-6-2)22-18-16(30-14(4)24)8-7-15(17(18)21-19)29-13(3)23/h7-8H,5-6,9-12H2,1-4H3 |
InChI Key |
IIAQTCJLKFPTGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=NC2=C(C=CC(=C2N=C1OCCOCC)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-Amino-4-(4-chlorophenyl)-7-oxo-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl]butanoic acid](/img/structure/B12924871.png)

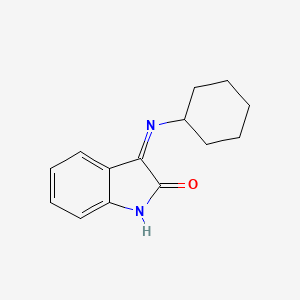
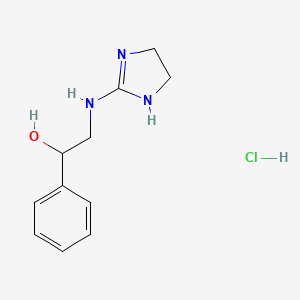
![(3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12924886.png)
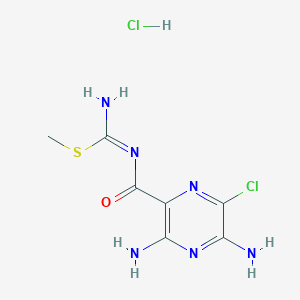

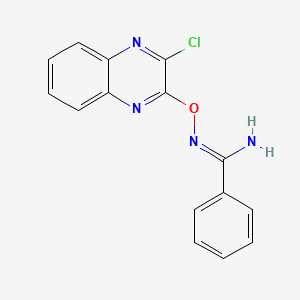
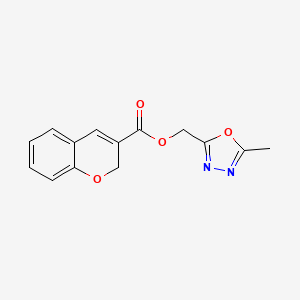
![N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide](/img/structure/B12924912.png)
